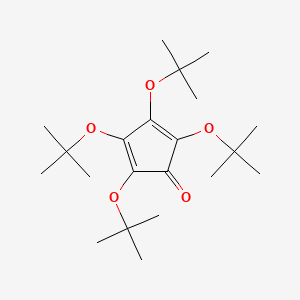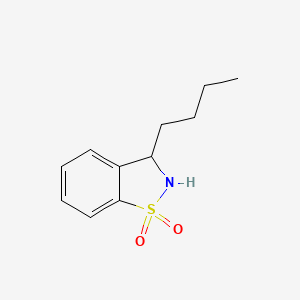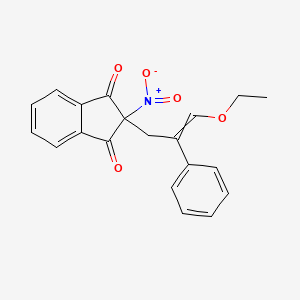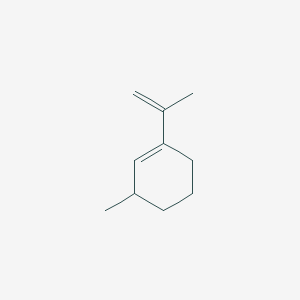![molecular formula C11H9N5O2 B14411636 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine CAS No. 86108-00-1](/img/structure/B14411636.png)
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a pyridine ring and a triazene group substituted with a 4-nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine typically involves the reaction of 4-nitrophenylhydrazine with pyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the triazene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 2-[3-(4-Aminophenyl)triaz-1-en-1-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with a triazole ring instead of a triazene group.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: Contains a triazine ring with three nitrophenyl groups.
4-Nitrophenylhydrazine: A precursor in the synthesis of 2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine.
Uniqueness: this compound is unique due to its combination of a pyridine ring and a triazene group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
86108-00-1 |
|---|---|
Fórmula molecular |
C11H9N5O2 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-nitro-N-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H9N5O2/c17-16(18)10-6-4-9(5-7-10)13-15-14-11-3-1-2-8-12-11/h1-8H,(H,12,13,14) |
Clave InChI |
CQWGWAURIBKHIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)




![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)




![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)

